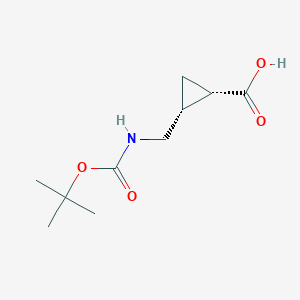
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate” is not explicitly provided in the sources I have access to .Chemical Reactions Analysis
Information on the chemical reactions involving “Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate” are not explicitly stated in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Chemical Synthesis and Derivatives Formation : The chemical backbone of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, Ahmed et al. (2003) discussed the synthesis of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related derivatives through convenient syntheses from diethyl 2-isothiocyanato-4,5,6,7-tetrahythieno[2,3-c]pyridine-3,6-dicarboxylate Ahmed, E. (2003). Heteroatom Chemistry, 14, 201-207. This demonstrates the compound's versatility in creating biologically active molecules and its potential in drug development.
Material Science Applications
Catalysis and Ligand Design : In material science, particularly in catalysis, derivatives of this compound are explored for designing ligands that facilitate various chemical reactions. For instance, Ma et al. (2017) introduced an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine as a powerful ligand for Cu-catalyzed coupling reactions, showcasing the utility of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate derivatives in synthesizing pharmaceutically important compounds Ma, D., et al. (2017). Chinese Journal of Chemistry, 35, 1661-1664.
Bioactive Compound Synthesis
Antimicrobial and Anticancer Activity : The structural modification of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate derivatives has been investigated for antimicrobial and anticancer activities. For example, Redda et al. (2007) reported the synthesis and anticancer activity profiles of novel 1,3,4-oxadiazolyl tetrahydropyridines, showing moderate cytotoxicity against MCF-7 breast cancer cell lines Redda, K., & Gangapuram, M. (2007). Cancer Research, 67, 3981-3981. This highlights the compound's potential as a scaffold for developing new anticancer agents.
Advanced Synthesis Techniques
Microwave-Assisted Synthesis : The application of microwave-assisted synthesis techniques to derivatives of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate has been explored to improve the efficiency of chemical reactions. Uguen et al. (2021) discussed the development of reaction conditions for the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation, demonstrating the compound's utility in generating biologically active species and intermediates for further derivatization Uguen, M., et al. (2021). RSC Advances, 11, 30229 - 30236.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-oxo-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S2/c1-16-10(13)8-5-7(12)6-11(8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZSMDOJGMGLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN1S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)

![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)




![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)
![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)




